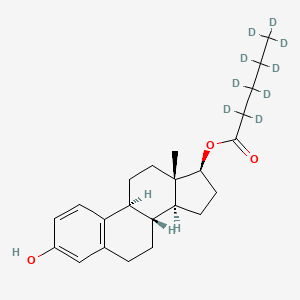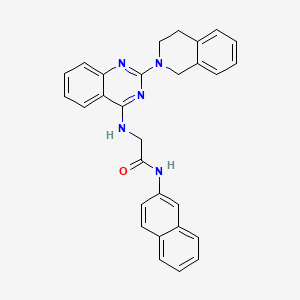
Influenza A virus-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza A virus-IN-7 is a compound designed to inhibit the replication of the Influenza A virus. This compound is part of a class of antiviral agents that target specific viral proteins, thereby preventing the virus from multiplying and spreading within the host organism. This compound has shown promise in preclinical studies for its potential to reduce the severity and duration of influenza infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A virus-IN-7 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the compound’s antiviral activity. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring consistent quality and yield. The process typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
Influenza A virus-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
科学研究应用
Chemistry
In chemistry, Influenza A virus-IN-7 is used as a model compound to study the mechanisms of antiviral activity. Researchers investigate how modifications to its structure affect its efficacy and stability, providing insights into the design of more potent antiviral agents.
Biology
In biological research, this compound is used to study the life cycle of the Influenza A virus. By inhibiting specific viral proteins, researchers can observe the effects on viral replication and identify potential targets for new antiviral therapies.
Medicine
In medicine, this compound is being explored as a potential treatment for influenza infections. Preclinical studies have shown that it can reduce the severity and duration of symptoms, making it a promising candidate for further development.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs. Its synthesis and production methods are optimized to ensure scalability and cost-effectiveness, making it a viable option for large-scale manufacturing.
作用机制
Influenza A virus-IN-7 exerts its effects by targeting specific viral proteins involved in the replication process. The compound binds to these proteins, inhibiting their function and preventing the virus from multiplying. The primary molecular targets include the viral RNA polymerase and neuraminidase enzymes, which are essential for viral replication and release. By blocking these enzymes, this compound disrupts the viral life cycle and reduces the viral load in the host organism.
相似化合物的比较
Similar Compounds
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Influenza A virus-IN-7 is unique in its ability to target multiple viral proteins simultaneously, enhancing its antiviral efficacy. Unlike other neuraminidase inhibitors that primarily target a single enzyme, this compound’s multi-target approach reduces the likelihood of resistance development. Additionally, its chemical structure allows for greater stability and bioavailability, making it a more effective treatment option.
属性
分子式 |
C29H25N5O |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C29H25N5O/c35-27(31-24-14-13-20-7-1-3-9-22(20)17-24)18-30-28-25-11-5-6-12-26(25)32-29(33-28)34-16-15-21-8-2-4-10-23(21)19-34/h1-14,17H,15-16,18-19H2,(H,31,35)(H,30,32,33) |
InChI 键 |
HPZVJTPYTSEIFG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


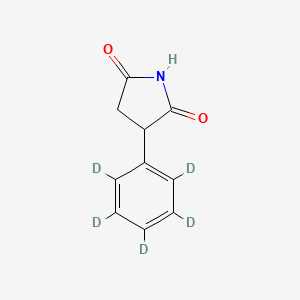
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

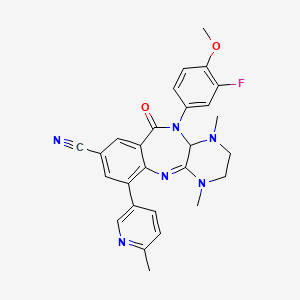
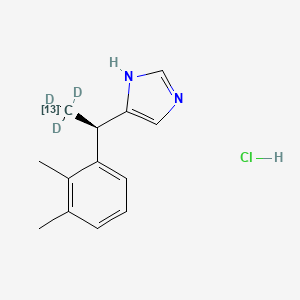
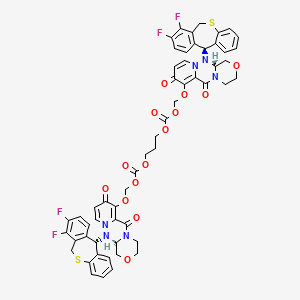
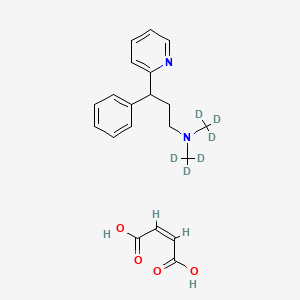
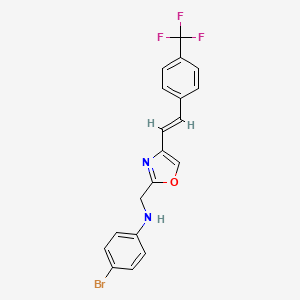

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
